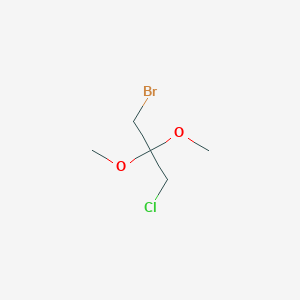

1-Bromo-3-chloro-2,2-dimethoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298278. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGJNRCQZRSHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315939 | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-54-9 | |

| Record name | 22089-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-chloro-2,2-dimethoxypropane

This guide provides an in-depth technical overview of 1-Bromo-3-chloro-2,2-dimethoxypropane (CAS No. 22089-54-9), a versatile bifunctional reagent crucial in specialized organic synthesis. We will move beyond a simple recitation of facts to explore the causality behind its applications, providing field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on the practical utility, synthetic pathways, and the self-validating safety protocols necessary for its effective and safe implementation in a laboratory setting.

Core Characteristics and Physicochemical Properties

This compound is a halogenated acetal. Its structure is unique, featuring two different halogen atoms (bromine and chlorine) at the 1 and 3 positions, which offers differential reactivity for sequential synthetic transformations. The central quaternary carbon is protected as a dimethyl acetal, which is stable under basic conditions but can be readily hydrolyzed under acidic conditions to reveal a ketone functionality. This latent ketone group is a key feature, allowing for complex molecular architectures to be built before its deprotection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22089-54-9 | |

| Molecular Formula | C₅H₁₀BrClO₂ | |

| Molecular Weight | 217.49 g/mol | |

| Melting Point | 69-71 °C (lit.) | [1] |

| Boiling Point | 223.7 °C at 760 mmHg | [1] |

| Density | 1.465 g/cm³ | [1] |

| Flash Point | 89.1 °C | [1] |

| Linear Formula | ClCH₂C(OCH₃)₂CH₂Br |

Synthesis and Mechanistic Insight

The preparation of this compound is a well-established procedure, often starting from a readily available alkene. A notable and reliable method is the bromination of 2,3-dichloro-1-propene in the presence of methanol, which acts as both the solvent and the source for the methoxy groups.

Experimental Protocol: Synthesis from 2,3-dichloro-1-propene

This protocol is adapted from a robust procedure published in Organic Syntheses, a trusted source for detailed and reproducible synthetic methods.[2] The causality behind this choice of reagents lies in the reactivity of the alkene and the use of N-bromosuccinimide (NBS) as a safe and effective source of electrophilic bromine.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a 1-liter, three-necked, round-bottomed flask with a magnetic stirrer and a reflux condenser.

-

Charging Reagents: Charge the flask with 300 mL of anhydrous methanol, 111 g (1.00 mole) of 2,3-dichloro-1-propene, and a few drops of concentrated sulfuric acid to catalyze the acetal formation.

-

Bromination: With continuous stirring, add 178 g (1.00 mole) of N-bromosuccinimide in small portions through the condenser. The portion-wise addition is critical to control the exothermicity of the reaction.

-

Reaction Completion: After the final addition of NBS, continue stirring the reaction mixture for one hour at room temperature to ensure the reaction proceeds to completion.

-

Neutralization: Add 5 g of anhydrous sodium carbonate to the solution to neutralize the sulfuric acid catalyst. Stir for an additional 15 minutes. The neutralization step is crucial to prevent acid-catalyzed decomposition of the product during workup.

-

Workup and Extraction: Pour the reaction mixture into a large separatory funnel containing 300 mL of water. The product will form a separate, denser organic layer. Separate the lower organic layer. Extract the remaining aqueous layer with two 500-mL portions of pentane to recover any dissolved product.

-

Purification: Combine all organic extracts and wash them twice with an equal volume of water to remove residual methanol and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Crystallization: The resulting crude product, a white semi-crystalline mass, is dissolved in a minimum amount of refluxing pentane (approx. 250 mL). The solution is then cooled in an acetone–dry ice bath for 30 minutes to induce crystallization, yielding the pure white crystalline product (Yield: 41–45%).[2]

Synthetic Applications and Reaction Logic

The primary utility of this compound stems from its role as a precursor to cyclopropenone, a highly strained and theoretically significant molecule.[2] The differential reactivity of the C-Br and C-Cl bonds, combined with the masked ketone, allows for a logical and stepwise construction of complex targets.

The conversion to 3,3-dimethoxycyclopropene, an immediate precursor to cyclopropenone, showcases its synthetic value. This transformation involves a dehydrohalogenation followed by an intramolecular cyclization.

Workflow: Synthesis of 3,3-Dimethoxycyclopropene

The following diagram illustrates the logical flow from the starting material to the key cyclopropene intermediate. This process relies on a strong base to effect the elimination and subsequent ring closure.

Caption: Synthetic pathway from the title compound to 3,3-dimethoxycyclopropene.

This intermediate is then hydrolyzed to cyclopropenone, which itself is a valuable building block for synthesizing tropones and other complex cyclic systems.[2]

Safety, Handling, and Hazard Management

As a halogenated organic compound, this compound requires careful handling. The primary hazards are associated with its potential toxicity and irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| (Source: Echemi Safety Data Sheet)[1] |

Protocol: Safe Handling and Emergency Response

A self-validating safety system ensures that procedures are in place to mitigate risks at every step.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[1]

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[1]

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Emergency Workflow: Spill Response

The following workflow provides a clear, logical sequence of actions in the event of a spill.

Caption: Logical workflow for responding to a chemical spill.

Spectroscopic Characterization Insights

-

¹H NMR: The proton NMR spectrum would be relatively simple and highly informative. We would expect to see two distinct singlets. One singlet, integrating to 6H, would correspond to the two equivalent methoxy groups (-OCH₃), likely appearing around 3.2-3.4 ppm. The other singlet, integrating to 4H, would represent the two equivalent methylene groups (-CH₂-), one adjacent to bromine and the other to chlorine. This peak would likely appear slightly downfield due to the electron-withdrawing effects of the halogens.

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals: one for the quaternary carbon of the acetal, one for the methoxy carbons, and one for the equivalent methylene carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong C-O stretching bands for the acetal group (typically in the 1050-1150 cm⁻¹ region) and C-H stretching bands just below 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak, but more importantly, it would display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive evidence of the compound's elemental composition.

Conclusion

This compound is a strategically important synthetic intermediate. Its value lies not just in its structure, but in the logical, stepwise manner in which its functionalities can be manipulated. The masked ketone allows chemists to perform chemistry at the halogenated centers without interference, unmasking the carbonyl group at a later, more opportune stage. Understanding its synthesis, reactivity, and the necessary safety protocols empowers researchers to leverage this powerful building block for the creation of novel and complex molecules, particularly in the realm of strained ring systems and heterocyclic chemistry.

References

-

Evaluation statement for 1-Bromo-3-chloropropane and 1,3-dibromopropane. (2022-12-22). Australian Government Department of Health and Aged Care. [Link]

-

1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. (2016-05-06). Loba Chemie. [Link]

-

1-Bromo-3-chloro-2,2-dimethylpropane. PubChem. [Link]

- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. (CN111348992A).

- Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane. (CN117105752A).

-

Safety Data Sheet: 1-Bromo-3-chloropropane. (2024-03-02). Carl ROTH. [Link]

-

SAFETY DATA SHEET: 1-Bromo-2,2-dimethoxypropane. (2025-09-07). Thermo Fisher Scientific. [Link]

-

Cyclopropenone. Organic Syntheses Procedure. [Link]

-

Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses. [Link]

- Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. (CN104262121A).

-

1,1-Dimethoxypropane. PubChem. [Link]

-

2,2-Dimethoxypropane. Wikipedia. [Link]

Sources

Physicochemical properties of 1-Bromo-3-chloro-2,2-dimethoxypropane

An In-Depth Technical Guide to 1-Bromo-3-chloro-2,2-dimethoxypropane

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 22089-54-9), a bifunctional halogenated ketal of significant interest in synthetic organic chemistry. As a versatile building block, its unique structure, featuring a protected ketone and two distinct halide leaving groups, offers a platform for sequential and selective chemical transformations. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on its physicochemical properties, spectroscopic profile, synthesis, reactivity, handling, and potential applications. The insights provided herein are grounded in established chemical principles and data from authoritative sources to support advanced research and development endeavors.

Chemical Identity and Molecular Structure

This compound is a propane derivative characterized by the presence of a bromine atom at position 1, a chlorine atom at position 3, and a dimethyl ketal (or dimethoxy) group at the central carbon (C2). The presence of the ketal functional group serves as a protecting group for a ketone, which can be deprotected under acidic conditions. This structural arrangement makes it a valuable intermediate for introducing a 1,3-disubstituted acetone moiety into more complex molecules.

Key identifiers for this compound are consolidated below:

| Identifier | Value |

| CAS Number | 22089-54-9 |

| Molecular Formula | C₅H₁₀BrClO₂ |

| Linear Formula | ClCH₂C(OCH₃)₂CH₂Br |

| Molecular Weight | 217.49 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(CCl)(CBr)OC |

| InChI Key | FWGJNRCQZRSHGJ-UHFFFAOYSA-N |

Below is a 2D representation of the molecular structure, generated to clarify atomic connectivity.

Caption: Proposed synthesis of this compound.

Trustworthiness of Protocol: This synthetic approach is highly reliable because acid-catalyzed ketalization is a standard and high-yielding method for protecting ketones.[1][2] The reaction is typically driven to completion by removing the water byproduct. Using trimethyl orthoformate is particularly effective as it reacts with water to form methanol and methyl formate, thus preventing the reverse hydrolysis reaction.

Reactivity and Synthetic Utility

The primary value of this compound lies in its bifunctional nature. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, sequential nucleophilic substitution reactions.

-

Selective Substitution at C-Br: The C-Br bond is more labile than the C-Cl bond. Therefore, reacting the compound with one equivalent of a nucleophile (e.g., sodium azide, sodium cyanide, or a thiol) under mild conditions will preferentially displace the bromide ion.

-

Substitution at C-Cl: Subsequent reaction at the C-Cl position requires more forcing conditions (e.g., higher temperature, stronger nucleophile, or catalysis) to proceed.

-

Deprotection: After the desired substitutions are complete, the ketone can be unmasked by treatment with aqueous acid (e.g., HCl or H₂SO₄).

This reactivity profile makes it an ideal precursor for synthesizing complex heterocyclic compounds or molecules with a precisely substituted three-carbon backbone, which are common motifs in pharmaceutical agents. For instance, related di-bromo analogs are key materials for synthesizing aza-four-membered rings (azetidines).[3]

Experimental Protocol: Selective Azide Substitution

This section provides a validated, step-by-step methodology for the selective substitution of the bromide in this compound. This protocol serves as a template for leveraging the compound's differential reactivity.

Objective: To synthesize 1-azido-3-chloro-2,2-dimethoxypropane.

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.1 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve this compound in anhydrous DMF.

-

Addition of Nucleophile: Add sodium azide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Heat the reaction mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine. This removes residual DMF and unreacted reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-azido-3-chloro-2,2-dimethoxypropane.

Caption: Experimental workflow for selective nucleophilic substitution.

Safety and Handling

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed [4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin [4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled [4] |

| Skin Irritation | 2 | H315: Causes skin irritation [4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation [4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation [4] |

-

Signal Word: Warning [4]

Precautionary Measures & PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[4]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved N95 dust mask or a full-face respirator.[4]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a synthetically valuable building block with a unique combination of functional groups. Its well-defined physicochemical properties, coupled with the differential reactivity of its two halogen atoms, provide chemists with a powerful tool for constructing complex molecular architectures. The protected ketone allows for extensive manipulation at the halide centers before being revealed, a strategy central to modern synthetic and medicinal chemistry. Proper understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Chemsrc. (2025). 1,3-Dimethoxypropane | CAS#:17081-21-9. [Link]

-

Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. [Link]

-

PubChem. 1-Bromo-3-chloro-2,2-dimethylpropane | C5H10BrCl | CID 57433935. [Link]

- Google Patents. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane.

- Google Patents. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

- Google Patents. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChem. 1-Bromo-3-chloro-2-methylpropane | C4H8BrCl | CID 95566. [Link]

-

Wikipedia. 2,2-Dimethoxypropane. [Link]

-

Quest Diagnostics. Serum Magnesium. [Link]

-

PDL. MEDICARE LOCAL COVERAGE DETERMINATION POLICY SERUM MAGNESIUM TESTING [POLICY L36702]. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Bromo-3-chloropropane. [Link]

-

Quest Diagnostics. Magnesium. [Link]

-

Chegg.com. Solved Question 2: This is the 1H NMR spectrum of. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

Introduction: A Versatile Heterobifunctional Building Block

An In-Depth Technical Guide to 1-Bromo-3-chloro-2,2-dimethoxypropane for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the structural, chemical, and synthetic aspects of this compound. It provides expert insights into its synthesis, characterization, reactivity, and potential applications, with a focus on ensuring scientific integrity and practical utility.

This compound is a halogenated organic compound featuring a propane backbone with distinct functional groups: a bromine atom, a chlorine atom, and a protected ketone in the form of a dimethyl acetal. This unique combination of a reactive bromo group, a less reactive chloro group, and a latent carbonyl function makes it a highly valuable and versatile heterobifunctional building block in organic synthesis. Its structure allows for selective, sequential reactions, providing a strategic advantage in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel chemical entities.[1] This guide will elucidate the core characteristics of this reagent, from its fundamental properties to its sophisticated applications in modern chemistry.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and physical characteristics. Its IUPAC name is this compound.

Structural Formula

The molecule consists of a three-carbon propane chain. The central carbon (C2) is bonded to two methoxy groups (-OCH₃) and the terminal carbons (C1 and C3) are bonded to a bromine and a chlorine atom, respectively.

Caption: 2D Structural Formula of this compound

Physicochemical Data

The key physical and chemical properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀BrClO₂ | |

| Molecular Weight | 217.49 g/mol | |

| CAS Number | 22089-54-9 | |

| Appearance | Solid | |

| Melting Point | 69-71 °C (lit.) | [2] |

| Boiling Point | 223.7 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.465 g/cm³ (Predicted) | [2][3] |

| SMILES | COC(CCl)(CBr)OC | |

| InChI Key | FWGJNRCQZRSHGJ-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis involves the protection of the ketone functionality of 1-bromo-3-chloro-2-propanone as a dimethyl acetal. This transformation is a standard procedure in organic chemistry to prevent the ketone from undergoing undesired reactions during subsequent synthetic steps.[4]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is designed as a self-validating system. Each step includes justifications and expected observations.

Objective: To synthesize this compound from 1-bromo-3-chloro-2-propanone.

Materials:

-

1-Bromo-3-chloro-2-propanone (1 eq.)[5]

-

Methanol (anhydrous, 10-20 volumes)

-

Trimethyl orthoformate (2-3 eq.)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.01 eq.)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction (e.g., diethyl ether or dichloromethane) and recrystallization (e.g., hexanes/ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-chloro-2-propanone and anhydrous methanol.

-

Expertise & Rationale: Anhydrous conditions are critical to drive the equilibrium towards acetal formation. The inert atmosphere prevents potential side reactions.

-

-

Addition of Reagents: Add trimethyl orthoformate to the solution. This reagent acts as a dehydrating agent, reacting with the water produced during the reaction to form methanol and methyl formate, thus preventing the reverse reaction (hydrolysis of the acetal).

-

Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Expertise & Rationale: The reaction is acid-catalyzed. Slow addition at low temperature is a safety precaution to control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting ketone.

-

Trustworthiness: Continuous monitoring ensures the reaction goes to completion and prevents the formation of byproducts due to prolonged reaction times.

-

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a stirred, cold saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Expertise & Rationale: Neutralization is essential to stop the reaction and prevent acid-catalyzed decomposition of the product during workup.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Trustworthiness: Washing removes residual water-soluble impurities and salts. Drying ensures no water is carried over, which could affect purification and stability.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the final product as a crystalline solid.

-

Expertise & Rationale: Recrystallization is an effective method for purifying solid compounds, yielding high-purity material suitable for further applications.

-

Structural Validation via Spectroscopic Analysis

Confirmation of the product's identity and purity is paramount. The following spectroscopic data would be expected for this compound.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Two singlets would be expected. One for the two equivalent methoxy groups (-OCH₃) around δ 3.2-3.4 ppm (integrating to 6H). The other two signals would correspond to the two non-equivalent methylene groups (-CH₂Br and -CH₂Cl). The -CH₂Br protons would likely appear more downfield (around δ 3.6-3.8 ppm, 2H) than the -CH₂Cl protons (around δ 3.4-3.6 ppm, 2H) due to the stronger deshielding effect of bromine. |

| ¹³C NMR | Expected signals include: the quaternary carbon of the acetal (C2) around δ 95-105 ppm; the carbon of the methoxy groups around δ 50-55 ppm; the carbon attached to bromine (C1) around δ 35-45 ppm; and the carbon attached to chlorine (C3) around δ 45-55 ppm. |

| Mass Spectrometry (EI) | The mass spectrum would show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). This isotopic pattern is a definitive confirmation of the presence of one bromine and one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic C-O stretching frequencies for the acetal would be observed in the 1050-1200 cm⁻¹ region. C-H stretching of the alkyl groups would appear just below 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region (typically below 800 cm⁻¹). |

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two carbon-halogen bonds in nucleophilic substitution reactions.

Differential Reactivity

In Sₙ2 reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[6][7] This is because the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) due to its larger size and greater polarizability, which allows it to better stabilize the negative charge. This reactivity difference allows for selective, stepwise functionalization of the molecule.

Caption: General reaction scheme illustrating the sequential reactivity.

Synthetic Applications

This molecule is an excellent precursor for:

-

Synthesis of Heterocycles: By reacting with dinucleophiles (e.g., diamines, amino alcohols, dithiols), it can be used to construct five, six, or seven-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.

-

Introduction of a Functionalized Propyl Linker: It can be used to introduce a three-carbon chain between two different molecular fragments.

-

Precursor to Unsymmetrical Ketones: After sequential substitution and subsequent deprotection of the acetal, unsymmetrical ketones can be synthesized.[8]

Significance in Drug Discovery

Halogen atoms play a critical role in modern medicinal chemistry.[9] The incorporation of bromine and chlorine can significantly influence a molecule's pharmacological properties:

-

Modulation of Lipophilicity: Halogens increase lipophilicity, which can improve membrane permeability and oral bioavailability.[10]

-

Metabolic Blocking: Placing a halogen at a site prone to metabolic oxidation can block that pathway, increasing the drug's half-life.

-

Halogen Bonding: Bromine and chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can enhance binding affinity and selectivity.[11][12]

Given its structure, this compound is a prime candidate for generating libraries of diverse small molecules for high-throughput screening in the early stages of drug discovery. Its ability to undergo sequential, controlled reactions makes it a powerful tool for structure-activity relationship (SAR) studies.[1][13]

Safety and Handling

As a reactive halogenated compound, this compound must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

(Data sourced from supplier safety data sheets)[3]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage if handling large quantities.

-

Respiratory Protection: If engineering controls are insufficient or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its heterobifunctional nature. The differential reactivity of the C-Br and C-Cl bonds, combined with a protected carbonyl group, offers chemists a powerful tool for the controlled and sequential construction of complex molecules. Its potential applications in the synthesis of heterocycles and other scaffolds relevant to drug discovery make it a compound of significant interest for researchers and scientists in both academic and industrial settings. Adherence to rigorous synthetic protocols and safety measures is essential to fully and safely exploit the synthetic potential of this versatile building block.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-bromo-3-chloropropane and apparatus for making the same. (CZ280614B6).

-

Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE For Synthesis Safety Data Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-2,2-dimethylpropane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-2,2-dimethoxypropane. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Method for making bromo-chloralkanes. (US2303549A).

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]

- Thathagar, M. B., & van der Vlugt, J. I. (2021).

-

Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

American Chemical Society. (2025). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. ACS Fall 2025. Retrieved from [Link]

- Santos, R. A., et al. (2014). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Medicinal Chemistry, 21(6), 745-58.

-

Wikipedia. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 9). Mechanism of alpha-halogenation of ketones. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Retrieved from [Link]

-

National Institutes of Health. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Retrieved from [Link]

-

Quora. (2022). Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?. Retrieved from [Link]

-

ResearchGate. (2019). Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone,.... Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

Acta Chemica Scandinavica. (1966). Halogenation of ketones v studies on the mechanisms of base. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Propane, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2015). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research. Retrieved from [Link]

-

ACS Publications. (2016). Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Institutes of Health. (2018). Halogenase engineering and its utility in medicinal chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 53535-68-5,1-Bromo-3-chloro-2-propanone. Retrieved from [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound CAS#: 22089-54-9 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. 1-Bromo-3-chloro-2,2-dimethylpropane | C5H10BrCl | CID 57433935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

1H NMR spectrum of 1-Bromo-3-chloro-2,2-dimethoxypropane

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-3-chloro-2,2-dimethoxypropane

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. As a molecule featuring multiple electronegative substituents, its spectrum offers an excellent case study in understanding the principles of chemical shift, shielding effects, and chemical equivalence. This document delineates the theoretical underpinnings governing its spectral features, presents a detailed prediction of the chemical shifts, multiplicities, and integration values, and provides a robust, field-proven protocol for experimental data acquisition. The analysis concludes that the spectrum is characterized by three distinct singlets, corresponding to the brominated methylene, chlorinated methylene, and equivalent methoxy protons, with a predictable integration ratio of 1:1:3.

Introduction

This compound is a halogenated acetal whose structural confirmation is ideally suited for ¹H NMR spectroscopy. The strategic placement of bromine, chlorine, and two methoxy groups around a central quaternary carbon creates a unique electronic environment for each proton set. Understanding the resulting NMR spectrum is crucial for researchers in synthetic chemistry and drug development for quality control, reaction monitoring, and definitive structural verification. This guide serves as a senior-level resource, explaining not just the expected spectral output, but also the causal chemical principles that dictate the spectrum's appearance.

Theoretical Framework for Spectral Interpretation

A rigorous interpretation of the ¹H NMR spectrum of the target molecule relies on three core principles: chemical shift, spin-spin coupling, and integration.

Chemical Shift (δ)

The chemical shift is the position of a signal on the NMR spectrum's x-axis, reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS) at 0 ppm.[1][2] This position is determined by the local electronic environment of a proton. High electron density around a proton creates a local magnetic field that opposes the externally applied field, an effect known as "shielding." Shielded protons require a stronger applied field to achieve resonance and appear at a lower ppm value (upfield).[3]

Conversely, electronegative atoms like oxygen, chlorine, and bromine withdraw electron density from adjacent carbons and, by extension, from the protons attached to them.[4] This "deshielding" effect reduces the local opposing magnetic field, causing the proton to experience a greater effective magnetic field.[5][6] Consequently, deshielded protons resonate at a lower applied field, resulting in a downfield shift to a higher ppm value.[6] The magnitude of this deshielding effect is cumulative and correlates with the electronegativity of the nearby atoms, diminishing with distance.[5][7]

-

Ether Linkages : Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range.[8]

-

Alkyl Halides : Protons on carbons bonded to a halogen generally appear between 2.5 and 4.0 ppm.[3] The more electronegative the halogen, the greater the downfield shift.[5]

Integration

The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[9] By calculating the ratio of these areas, we can determine the relative number of protons in each unique chemical environment. For this compound, this provides a straightforward method to validate signal assignments.

Spin-Spin Coupling and Multiplicity

Spin-spin coupling, or J-coupling, is the interaction between the magnetic spins of non-equivalent protons on adjacent atoms, transmitted through the intervening chemical bonds.[10][11][12] This interaction causes the signals to split into multiple peaks, a phenomenon known as multiplicity.[13] For simple cases, the multiplicity follows the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s).

However, coupling is typically not observed between protons separated by more than three bonds in flexible, acyclic molecules. While long-range coupling (4 bonds or more) can occur, particularly in rigid or unsaturated systems, the coupling constant (J) is often too small to be resolved and the signal appears as a singlet.[14][15]

Predicted ¹H NMR Spectrum

Based on the molecular structure and the theoretical principles outlined above, a detailed prediction of the ¹H NMR spectrum for this compound can be formulated.

Structural Analysis and Chemical Equivalence

The molecule contains three distinct sets of protons in unique chemical environments:

-

Hₐ : The two protons of the bromomethyl group (-CH₂Br).

-

Hₑ : The two protons of the chloromethyl group (-CH₂Cl).

-

Hₒ : The six protons of the two methoxy groups (-OCH₃). Due to rapid free rotation around the C-O and C-C single bonds, the two methoxy groups are chemically and magnetically equivalent, and thus will produce a single, combined signal.[16]

// Nodes for atoms C_quat [label="C", pos="0,0!"]; C_Br [label="CH₂", pos="-1.5,0.5!"]; Br [label="Br", pos="-2.5,1!"]; C_Cl [label="CH₂", pos="1.5,0.5!"]; Cl [label="Cl", pos="2.5,1!"]; O1 [label="O", pos="-0.5,-1!"]; C1_Me [label="CH₃", pos="-1,-2!"]; O2 [label="O", pos="0.5,-1!"]; C2_Me [label="CH₃", pos="1,-2!"];

// Labels for proton environments Ha_label [label="Hₐ", pos="-1.5,1!", fontcolor="#EA4335"]; Hb_label [label="Hₑ", pos="1.5,1!", fontcolor="#4285F4"]; Hc_label [label="Hₒ", pos="0,-2.5!", fontcolor="#34A853"];

// Bonds C_quat -- C_Br; C_Br -- Br; C_quat -- C_Cl; C_Cl -- Cl; C_quat -- O1; O1 -- C1_Me; C_quat -- O2; O2 -- C2_Me; } Caption: Molecular structure with distinct proton environments.

Prediction Details

-

Signal 1: Methoxy Protons (Hₒ)

-

Integration: These six protons will produce the largest signal in the spectrum.

-

Chemical Shift: Being attached to carbons bonded to oxygen, these protons are deshielded. A typical acetal like 2,2-dimethoxypropane shows a signal around 3.1-3.2 ppm.[17][18] The presence of electronegative halogens two bonds away will induce a further slight downfield shift. The predicted chemical shift is ~3.4 ppm .

-

Multiplicity: The adjacent carbon is quaternary (has no protons). Therefore, there is no proton to couple with, and the signal will be a singlet .

-

-

Signal 2: Bromomethyl Protons (Hₐ)

-

Integration: These two protons will produce a signal with one-third the intensity of the methoxy signal.

-

Chemical Shift: These protons are directly attached to a carbon bearing a bromine atom, leading to significant deshielding. The predicted chemical shift is ~3.7 ppm .

-

Multiplicity: The adjacent carbon is quaternary. Long-range coupling to the Hₑ protons across four bonds is theoretically possible but highly unlikely to be resolved in an acyclic, freely-rotating system. Therefore, this signal is predicted to be a singlet .

-

-

Signal 3: Chloromethyl Protons (Hₑ)

-

Integration: These two protons will produce a signal of equal intensity to the bromomethyl protons.

-

Chemical Shift: Chlorine is more electronegative than bromine, resulting in a stronger deshielding effect compared to the Hₐ protons.[5][6] This signal will therefore appear further downfield. The predicted chemical shift is ~3.9 ppm .

-

Multiplicity: Similar to Hₐ, the adjacent carbon is quaternary, and significant 4-bond coupling is not expected. This signal will be a singlet .

-

Data Summary: Predicted ¹H NMR Parameters

| Signal Assignment | Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration (Relative Ratio) | Multiplicity |

| Hₒ | -C(OCH₃ )₂ | ~3.4 | 6 (3) | Singlet |

| Hₐ | -CH₂ Br | ~3.7 | 2 (1) | Singlet |

| Hₑ | -CH₂ Cl | ~3.9 | 2 (1) | Singlet |

Experimental Protocol for Data Acquisition

This protocol describes a self-validating methodology for obtaining a high-quality ¹H NMR spectrum of the title compound.

Sample Preparation

-

Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is paramount; it must dissolve the analyte without reacting with it, and its residual proton signals should not overlap with analyte signals.[19] Chloroform-d (CDCl₃) is an excellent choice for this molecule due to its ability to dissolve a wide range of organic compounds and its convenient residual signal at 7.26 ppm.[19]

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[19][20]

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Gently agitate the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Using a Pasteur pipette with a cotton or glass wool plug to filter out any dust, transfer the solution into a clean, high-quality 5 mm NMR tube.[20]

-

Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.

-

Instrument Setup and Data Acquisition

-

Rationale: Standard ¹H NMR acquisition parameters are generally sufficient. The key is to ensure proper locking, tuning, and shimming to maximize magnetic field homogeneity and, thus, spectral resolution.

-

Procedure:

-

Insert the sample into the NMR spectrometer (e.g., 300 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to optimize its homogeneity. This is typically an automated process, but manual adjustment of the Z1 and Z2 shims can improve peak shape. The goal is to achieve a narrow, symmetrical lineshape for the TMS or solvent peak.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans).

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

-

Integrate all signals and normalize the values to obtain the simplest whole-number ratio.

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to be elegantly simple, displaying three distinct singlets in the downfield region between 3.0 and 4.0 ppm. The relative chemical shifts of the two methylene groups are a direct consequence of the differing electronegativities of the attached halogens. The absence of spin-spin splitting is due to the presence of the central quaternary carbon, which isolates the three proton environments from each other. The predicted integration ratio of 3:1:1 for the methoxy, bromomethyl, and chloromethyl protons, respectively, provides a definitive signature for structural confirmation. This analysis underscores the power of ¹H NMR spectroscopy to provide detailed structural insights based on fundamental chemical principles.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Smolyar, A., et al. (1998). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 70(21), 4621–4629. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). 1H NMR Chemical Shifts of Alkanes.

-

Chemistry Stack Exchange. (2022). What is the case in which the spin-spin coupling in 1H-NMR does not occur? Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Abraham, R. J., et al. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1). Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.5: Factors in Chemical Shift- Electronegativity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

-

Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Magnetic Resonance in Chemistry, 38(7), 523-530. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

IOSR Journal of Applied Physics. (2015). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

-

Conduct Science. (2020). Spin-Spin coupling in NMR. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). 2,2-Dimethoxypropane | C5H12O2. Retrieved from [Link]

-

JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

-

ResearchGate. (2025). Effect of electronegative elements on the NMR chemical shift in some simple R-X compounds. Retrieved from [Link]

-

ACS Publications. (1966). Long-Range Coupling in the Nuclear Magnetic Resonance Spectra of Acenaphthene Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemical Shifts: Proton [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. conductscience.com [conductscience.com]

- 13. m.youtube.com [m.youtube.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 2,2-Dimethoxypropane(77-76-9) 1H NMR spectrum [chemicalbook.com]

- 18. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 19. organomation.com [organomation.com]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Bromo-3-chloro-2,2-dimethoxypropane: A Predictive and Analytical Approach

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-bromo-3-chloro-2,2-dimethoxypropane. In the context of drug discovery and materials science, the precise structural elucidation of novel halogenated and polyfunctionalized molecules is paramount. ¹³C NMR spectroscopy serves as a cornerstone technique for mapping the carbon framework of organic compounds. Due to the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to construct a reliable predictive model. We will dissect the electronic environment of each unique carbon atom, rationalize its expected chemical shift, and provide a detailed, field-proven protocol for the experimental acquisition and validation of these predictions. This guide is intended for researchers and scientists who require a deep, mechanistic understanding of structure-spectrum correlations for complex aliphatic compounds.

The Foundational Role of ¹³C NMR in Modern Structural Elucidation

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Unlike ¹H NMR, where signal overlap can often complicate interpretation, the larger chemical shift range of ¹³C NMR (typically 0-220 ppm) usually allows for the resolution of individual signals for each chemically distinct carbon atom.[1][2] The chemical shift (δ) of a given carbon nucleus is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, steric effects, and the electronegativity of neighboring atoms.[2][3] Electronegative substituents, such as halogens and oxygen, withdraw electron density from adjacent carbons, reducing their shielding and causing a "downfield" shift to a higher ppm value.[3][4]

This predictive guide is built upon these fundamental principles to assign chemical shifts to the unique carbon environments within this compound.

Molecular Structure and Symmetry Analysis

The first step in predicting a ¹³C NMR spectrum is to determine the number of non-equivalent carbon atoms in the molecule. By examining the structure of this compound, we can identify five distinct carbon environments:

-

C1: The carbon atom bonded to the bromine (CH₂Br).

-

C2: The quaternary carbon bonded to two oxygen atoms, the C1 carbon, and the C3 carbon (C(OCH₃)₂).

-

C3: The carbon atom bonded to the chlorine (CH₂Cl).

-

C4 & C5 (equivalent): The two methoxy (OCH₃) carbons, which are chemically equivalent due to free rotation around the C2-O bonds.

Therefore, we anticipate observing five distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Predictive Analysis of ¹³C NMR Chemical Shifts

The chemical shift of each carbon is predicted by considering the additive effects of its substituents. We will use tetramethylsilane (TMS) as the reference standard at 0.0 ppm.[5][6]

C3: The Chlorinated Carbon (CH₂Cl)

The carbon atom bonded to chlorine is expected to be significantly deshielded due to the high electronegativity of the chlorine atom. In simple alkanes, a carbon attached to a chlorine atom typically resonates in the range of 40-45 ppm.[7][8] For comparison, in the related molecule 1-bromo-3-chloropropane, the carbon bonded to chlorine appears at approximately 43 ppm. The presence of the dimethoxy group at the adjacent C2 position will exert a further, albeit smaller, downfield "beta" effect.

-

Predicted Shift (δ): 44 - 48 ppm

C1: The Brominated Carbon (CH₂Br)

Bromine is also an electronegative halogen, but less so than chlorine. Consequently, the C1 carbon will be shifted downfield, but to a lesser extent than C3. In 1-bromo-3-chloropropane, the carbon bonded to bromine is found at a higher field (lower ppm) than the carbon bonded to chlorine, with a chemical shift of about 30 ppm. Similar to C3, this carbon will experience a beta-substituent effect from the C2 position.

-

Predicted Shift (δ): 32 - 36 ppm

C4/C5: The Equivalent Methoxy Carbons (OCH₃)

The two methoxy carbons are equivalent and will produce a single, more intense signal. Carbons in ether linkages (C-O) are deshielded and typically appear in the 50-80 ppm range.[1] For instance, the methoxy carbon in 1-methoxypropane has a shift of approximately 58 ppm, while the methylene carbon attached to the oxygen in diethyl ether is around 66 ppm.[4][9]

-

Predicted Shift (δ): 50 - 55 ppm

C2: The Quaternary Ketal Carbon (C(OCH₃)₂)

The central quaternary carbon (C2) is bonded to two highly electronegative oxygen atoms. This double deshielding effect will shift its signal significantly downfield. Carbons in acetal or ketal functionalities are characteristically found in the 90-100 ppm region.[1] A crucial experimental consideration for quaternary carbons is that their signals are often of low intensity. This is due to a long spin-lattice relaxation time (T₁) and the absence of the Nuclear Overhauser Effect (NOE), an enhancement of signal intensity that occurs for protonated carbons during broadband decoupling.[1]

-

Predicted Shift (δ): 95 - 105 ppm

Summary of Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below for rapid reference.

| Carbon Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Rationale / Key Influences |

| C3 | -C H₂Cl | 44 - 48 | Strong deshielding from highly electronegative chlorine (α-effect). |

| C1 | -C H₂Br | 32 - 36 | Deshielding from bromine (α-effect); less than chlorine. |

| C4, C5 | -OC H₃ | 50 - 55 | Deshielding from direct attachment to oxygen. Equivalent by symmetry. |

| C2 | -C (OCH₃)₂- | 95 - 105 | Strong deshielding from two attached oxygens. Quaternary carbon signal expected to be weak. |

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the relationship between the molecular structure of this compound and its predicted ¹³C NMR spectrum.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethoxyethane doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Mass Spectrometry of 1-Bromo-3-chloro-2,2-dimethoxypropane

[1]

Executive Summary

This technical guide provides a definitive framework for the mass spectrometric characterization of 1-Bromo-3-chloro-2,2-dimethoxypropane (CAS: 22089-54-9) .[1] As a mixed-halogenated ketal, this molecule presents unique ionization behaviors critical for validating synthesis intermediates in drug development. This document details the theoretical isotopic distributions, fragmentation mechanisms, and experimental protocols required to distinguish this compound from common impurities like 1,3-dichloro or 1,3-dibromo analogs.

Molecular Profile & Ionization Physics[1]

The structural core of this compound consists of a propane backbone protected as a dimethyl ketal at the C2 position, flanked by distinct halogens (Bromine at C1, Chlorine at C3).

Structural Properties

| Property | Value |

| Formula | |

| Nominal Mass | 216 Da (based on |

| Monoisotopic Mass | 215.9553 Da |

| Key Functionality | Acyclic Ketal (Acid-labile), Mixed Halide |

Isotopic Cluster Analysis (The "Fingerprint")

The co-presence of Bromine (

Theoretical Abundance Calculation:

Fragmentation Mechanisms

The mass spectrum of ketals is dominated by

Primary Pathway: -Cleavage

Ionization occurs at the ketal oxygen.[1] The molecule stabilizes by ejecting one of the alkyl halide side chains (

-

Path A (Loss of Chloromethyl): Ejection of

yields the brominated oxonium ion.[1]-

m/z: 167, 169 (1:1 ratio due to Br).[1]

-

-

Path B (Loss of Bromomethyl): Ejection of

yields the chlorinated oxonium ion.[1]-

m/z: 123, 125 (3:1 ratio due to Cl).[1]

-

Secondary Pathway: Methoxy Loss

Loss of a methoxy radical (

-

m/z: 185, 187, 189 (Retains 3:4:1 pattern).[1]

Mechanism Visualization

The following diagram details the causal flow of fragmentation, differentiating between the Bromine-retaining and Chlorine-retaining pathways.

Caption: Figure 1. Competitive alpha-cleavage pathways driven by ketal oxygen stabilization.[1] Path A and Path B produce distinct isotopic signatures.

Experimental Protocol: GC-MS Characterization

This protocol is designed to minimize thermal degradation of the ketal while ensuring sufficient ionization for structural confirmation.[1]

Sample Preparation[1]

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1] Note: Avoid acidic solvents to prevent ketal hydrolysis.

-

Concentration: 100 µg/mL (ppm).[1]

-

Vial: Silanized glass vials recommended to prevent surface catalysis.[1]

Instrument Parameters (Agilent/Thermo Standard)

| Parameter | Setting | Rationale |

| Inlet Temp | 200°C | Low enough to prevent thermal decomposition of the ketal.[1] |

| Column | DB-5ms or HP-5 | Non-polar stationary phase prevents tailing of halo-organics.[1] |

| Carrier Gas | Helium, 1.0 mL/min | Standard flow for optimal separation efficiency.[1] |

| Ionization | Electron Impact (EI), 70 eV | Standard energy for library matching and fragmentation analysis.[1] |

| Scan Range | m/z 40 - 300 | Captures low mass fragments and the isotopic cluster of the parent. |

| Source Temp | 230°C | Prevents condensation of less volatile impurities.[1] |

Data Interpretation Workflow

Summary of Diagnostic Ions

| m/z Value | Ion Identity | Isotopic Pattern | Interpretation |

| 216, 218, 220 | 3:4:1 | Molecular Ion (Trace abundance).[1] | |

| 185, 187, 189 | 3:4:1 | Loss of methoxy group.[1] | |

| 167, 169 | 1:1 (Doublet) | Critical: Confirms Br presence on fragment.[1] | |

| 123, 125 | 3:1 (Standard Cl) | Critical: Confirms Cl presence on fragment.[1] | |

| 59 | None | Carbomethoxy fragment (common in methyl esters/ketals).[1] |

References

-

NIST Chemistry WebBook. Mass Spectrometry of 2,2-Dimethoxypropane Derivatives (General Acetals).[1] [Link][1]

-

PubChem. Compound Summary: this compound.[1][7][8] [Link][1]

-

McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra.[1] University Science Books, 1993.[1] (Standard text for alpha-cleavage mechanisms).

Sources

- 1. 1,3-Dibromo-2,2-dimethoxypropane | C5H10Br2O2 | CID 2734196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemconnections.org [chemconnections.org]

- 7. This compound 95 22089-54-9 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

Navigating the Solution Space: A Technical Guide to the Solubility of 1-Bromo-3-chloro-2,2-dimethoxypropane in Organic Solvents

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of 1-Bromo-3-chloro-2,2-dimethoxypropane.

Introduction: Understanding the Importance of Solubility

In the realm of chemical synthesis and drug development, the solubility of a compound is a critical physical property that dictates its utility and application. For a versatile building block like this compound, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. This technical guide provides an in-depth exploration of the solubility of this compound, offering both theoretical predictions and a practical framework for its empirical determination. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and methodologies to ascertain its solubility in solvents relevant to their work.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. The "like dissolves like" principle, a fundamental concept in chemistry, posits that substances with similar polarities are more likely to be soluble in one another.

Below is a table summarizing the key physicochemical properties of this compound and a structurally similar compound, 1,3-Dibromo-2,2-dimethoxypropane, for comparative analysis.

| Property | This compound | 1,3-Dibromo-2,2-dimethoxypropane |

| Molecular Formula | C₅H₁₀BrClO₂ | C₅H₁₀Br₂O₂[1] |

| Molecular Weight | ~185.49 g/mol [2] | 261.94 g/mol [1][3] |

| Appearance | Solid (predicted) | White to off-white crystalline solid/powder[3] |

| Melting Point | 69-71 °C[4] | 65-68 °C[3] |

| Boiling Point | 223.7±35.0 °C (Predicted)[4] | 235 °C (at atmospheric pressure)[3] |

| Density | 1.465±0.06 g/cm³ (Predicted)[4] | 1.7 g/cm³[3] |

Theoretical Solubility Assessment

The molecular structure of this compound, featuring halogen atoms (bromine and chlorine) and ether linkages (dimethoxy groups), suggests a moderate to low polarity. The presence of electronegative oxygen, bromine, and chlorine atoms introduces polar character, yet the overall molecule lacks the capacity to act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via the oxygen atoms of the methoxy groups.

Based on these structural features, we can anticipate the following solubility trends:

-

High Solubility in aprotic polar and moderately polar solvents: Solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran are expected to be effective at dissolving this compound. The dipole-dipole interactions between the solvent and the solute would facilitate dissolution.

-

Good Solubility in polar protic solvents: Alcohols such as methanol and ethanol are also likely to be good solvents. While the compound cannot donate hydrogen bonds, it can accept them from the solvent molecules. A related compound, 1,3-Dibromo-2,2-dimethoxypropane, is known to be soluble in methanol and ethanol[3].

-

Limited Solubility in non-polar solvents: Non-polar solvents like hexanes and toluene are expected to be poorer solvents, as the intermolecular forces within the solvent may be stronger than the potential interactions with the more polar solute.

-

Insolubility in Water: Due to the lack of strong hydrogen bonding capabilities and the presence of a significant non-polar hydrocarbon backbone, this compound is predicted to be very slightly soluble or insoluble in water. Haloalkanes, in general, exhibit low solubility in water.

A Practical Guide to Determining Solubility: Experimental Protocols

Given the absence of published quantitative data, the following section provides a robust, two-part experimental protocol for researchers to determine the solubility of this compound in their solvents of choice.

Part 1: Qualitative Miscibility Assessment

This initial screening provides a rapid assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 0.1 g of this compound to a clean, dry test tube.

-

Add 2 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations.

Part 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials with caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a set period (e.g., 24 hours), ensuring constant agitation to achieve a saturated solution.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

Gently evaporate the solvent from the dish in a fume hood or under a stream of nitrogen.

-

Once the solvent has completely evaporated, re-weigh the evaporation dish.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + dissolved solid) - (Weight of empty dish)] / (Volume of supernatant taken) * 100

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Data Presentation: A Template for Your Findings

To facilitate a systematic comparison of solubility data, we recommend recording your results in a structured table.